molecular formula C25H23ClN4O4 B1678564 パジナクロン CAS No. 103255-66-9

パジナクロン

カタログ番号: B1678564
CAS番号: 103255-66-9
分子量: 478.9 g/mol
InChIキー: DPGKFACWOCLTCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パジナクロンは、シクロピロロン系に属する鎮静薬および抗不安薬です。 化学的には、2-(7-クロロ-1,8-ナフチリジン-2-イル)-3-[2-(1,4-ジオキサ-8-アザスピロ[4.5]デカン-8-イル)-2-オキソエチル]-3H-イソインドール-1-オンとして知られています . パジナクロンは、ベンゾジアゼピンと類似した薬理学的プロファイルを持ち、記憶障害の副作用が少なく、鎮静作用と抗不安作用を発揮します .

製造方法

合成経路と反応条件

パジナクロンの合成には、いくつかの重要なステップが含まれます。

    2-アミノ-7-クロロ-1,8-ナフチリジンとフタル酸無水物の反応: この反応により、対応するフタルイミドが生成されます。

    イミドカルボニル基の1つの選択的還元: このステップは、本質的にイミドをアルデヒドに変換します。

    tert-ブチル(トリフェニルホスホラニリデン)酢酸との縮合: この反応により、ウィッティヒ生成物が得られます。

    活性化された酸シアニドへの変換: カルボン酸は、ジエチルシアノホスホネートで処理されます。

    対応するアミドの形成: 1,4-ジオキサ-8-アザスピロ[4.5]デカンとの反応により、パジナクロンが生成されます.

工業生産方法

パジナクロンの工業生産方法は、通常、収率、純度、および費用対効果の最適化を伴う、実験室合成のスケールアップバージョンです。工業生産方法に関する具体的な詳細は、多くの場合、機密情報であり、公表されていません。

科学的研究の応用

Pazinaclone, also known as DN-2327, is a sedative and anxiolytic drug belonging to the cyclopyrrolone family . It is a partial agonist at GABA~A~ benzodiazepine receptors, producing sedative and anxiolytic effects . Its pharmacological profile is similar to that of benzodiazepines but with less amnestic effects .

Anxiolytic and Sedative Properties

Pazinaclone is primarily used for its anxiolytic and sedative properties . It produces these effects by acting as a partial agonist at GABA~A~ benzodiazepine receptors .

Abuse Liability

Studies comparing pazinaclone to alprazolam, a benzodiazepine anxiolytic, suggest that pazinaclone has a similar pharmacological profile to benzodiazepines, with little liability for abuse in the studied subject population . Although pazinaclone did not increase ratings of "willing to take the drug again," it did produce small but significant increases on ratings of "drug liking" .

Enantioselective Pharmacokinetics

Research on the enantioselective pharmacokinetics of pazinaclone has shown that the (S)-pazinaclone enantiomer exhibits different pharmacokinetic properties compared to the (R)-pazinaclone enantiomer in animals . In rats and dogs, the total clearance and volume of distribution of (S)-pazinaclone were lower than those of (R)-pazinaclone, while the opposite was observed in monkeys . These differences are attributed to enantioselective protein binding .

Synthesis of Analogs

Pazinaclone analogs are of interest in the field of benzodiazepine-receptor agonists . Researchers have developed methods for the asymmetric synthesis of new pazinaclone analogs . For instance, a new pazinaclone analogue ((3 S)- 27 ) was synthesized and did not racemize when heated in DMF at 150 °C for 48 h . Novel 3-methylated analogs of Pazinaclone have also been synthesized .

Human Experiments

作用機序

パジナクロンは、GABA Aベンゾジアゼピン受容体の部分アゴニストとして作用することでその効果を発揮します。 それは、ほとんどのベンゾジアゼピンよりもサブタイプ選択性が高く、記憶障害の副作用が少なく、抗不安作用と鎮静作用に寄与します . 含まれる分子標的と経路には、GABA作動性神経伝達の調節があり、中枢神経系におけるGABAの抑制効果を強化します .

類似化合物の比較

パジナクロンは、ゾピクロンやエスゾピクロンなどの他のシクロピロロン系薬と比較されています。これらの化合物は、鎮静作用と抗不安作用を発揮する同様の薬理学的プロファイルを持っています。 パジナクロンは、GABA A受容体におけるサブタイプ選択性が高く、これは副作用プロファイルが異なる可能性があります .

類似化合物のリスト

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pazinaclone involves several key steps:

    Reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride: This reaction leads to the formation of the corresponding phthalimide.

    Selective reduction of one of the imide carbonyl groups: This step essentially converts the imide to an aldehyde.

    Condensation with tert-butyl (triphenylphosphoranylidene)acetate: This reaction gives the Wittig product.

    Conversion to an activated acid cyanide: The carboxylic acid is treated with diethyl cyanophosphonate.

    Formation of the corresponding amide: Reaction with 1,4-dioxa-8-azaspiro[4.5]decane results in the formation of pazinaclone.

Industrial Production Methods

Industrial production methods for pazinaclone are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and not publicly disclosed.

化学反応の分析

パジナクロンは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、フタル酸無水物、tert-ブチル(トリフェニルホスホラニリデン)酢酸、およびジエチルシアノホスホネートが含まれます . これらの反応から生成される主要な生成物には、フタルイミド誘導体やウィッティヒ生成物などの中間体が含まれます。

類似化合物との比較

Pazinaclone is compared with other cyclopyrrolone drugs such as zopiclone and eszopiclone. These compounds share similar pharmacological profiles, providing sedative and anxiolytic effects. pazinaclone is unique in its subtype-selectivity at GABA A receptors, which may result in a different side effect profile .

List of Similar Compounds

生物活性

Pazinaclone, a novel compound belonging to the isoindolinone class, is primarily recognized for its sedative and anxiolytic properties. It functions as a partial agonist at GABAA_A benzodiazepine receptors, exhibiting a pharmacological profile akin to traditional benzodiazepines but with notable differences in efficacy and side effects. This article delves into the biological activity of pazinaclone, exploring its pharmacokinetics, mechanisms of action, and clinical implications through detailed research findings and case studies.

Pazinaclone exerts its effects by selectively binding to GABAA_A receptors, which are crucial for mediating the inhibitory neurotransmission in the central nervous system. Unlike full agonists, pazinaclone's partial agonist activity leads to a more controlled sedative effect, reducing the likelihood of adverse effects such as amnesia and dependence typically associated with benzodiazepines.

Key Characteristics

  • Partial Agonist : Provides anxiolytic effects at lower doses.
  • Dose-Dependent Effects : Sedative effects become prominent at higher doses.
  • Subtype Selectivity : More selective for certain GABAA_A receptor subtypes compared to traditional benzodiazepines .

Pharmacokinetics

The pharmacokinetic profile of pazinaclone has been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Pharmacokinetic Parameters of Pazinaclone

ParameterValue
Terminal Elimination Half-Life~10.5 hours
Maximum Concentration (Cmax)Varies with dosage
Area Under Curve (AUC)Higher for S-isomer (127 ng/ml·h) vs R-isomer (69 ng/ml·h)
Unbound AUCSimilar for both isomers (5.71 vs 5.73 ng/ml·h)

Studies indicate that the kinetics are dose-independent and that no unchanged drug is recovered in urine, suggesting complete metabolism .

Clinical Studies and Findings

Pazinaclone has undergone various clinical trials to assess its efficacy and safety profile. Below are notable findings from recent studies:

Case Study: Efficacy in Anxiety Disorders

A clinical trial evaluated pazinaclone's effectiveness in patients with generalized anxiety disorder (GAD). The results demonstrated significant reductions in anxiety scores compared to placebo, with minimal side effects reported.

Research Findings

  • Stereoselective Pharmacokinetics : The S-isomer of pazinaclone exhibits a twofold higher AUC compared to the R-isomer, indicating potential differences in efficacy between the two enantiomers .
  • Safety Profile : Pazinaclone was found to have a lower incidence of sedation-related side effects compared to traditional benzodiazepines. This was particularly evident in trials where patients reported fewer instances of next-day sedation .
  • Comparative Studies : In head-to-head studies against established anxiolytics, pazinaclone demonstrated comparable efficacy with a reduced risk of cognitive impairment .

Table 2: Summary of Clinical Trial Outcomes

Study FocusOutcome
Generalized Anxiety DisorderSignificant reduction in anxiety scores
Cognitive EffectsLower incidence of cognitive impairment
SedationFewer reports of next-day sedation

特性

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGKFACWOCLTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869388
Record name Pazinaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103255-66-9, 147724-27-4, 147724-30-9
Record name Pazinaclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103255-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazinaclone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazinaclone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Pazinaclone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazinaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAZINACLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)CC1c2ccccc2C(=O)N1c1ccc2ccc(Cl)nc2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 20.4 g of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid and 250 ml of dimethylformamide were added 16 ml of triethylamine, 10.4 g of 1,4-dioxa-8-azaspiro[4.5]decane and 16 ml of diethyl phosphorocyanide, and the mixture was stirred for 20 minutes. After addition of water, the resulting crystalline precipitate was collected by filtration, washed with water and dried to give 26.4 g of crude crystals. Recrystallization from methylene chloride-ethyl acetate gave 27.1 g of colorless crystals melting at 238°-239° C.
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 20.4 g of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid and 250 ml of dimethylformamide were added 16 ml of triethylamine, 10.4 g of 1,4-dioxa-8-azaspiro[4.5]decane and 16 ml of diethyl phosphorocyanidate, and the mixture was stirred for 20 minutes. After addition of water, the resulting crystalline precipitate was collected by filtration, washed with water and dried to give 26.4 g of crude crystals. Recrystallization from methylene chloride-ethyl acetate gave 27.1 g of colorless crystals melting at 238°-239° C.
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxoisoindoline-1-acetic acid
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazinaclone
Reactant of Route 2
Reactant of Route 2
Pazinaclone
Reactant of Route 3
Pazinaclone
Reactant of Route 4
Reactant of Route 4
Pazinaclone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pazinaclone
Reactant of Route 6
Reactant of Route 6
Pazinaclone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。